Urease Inhibition Potency: 4-Bromo Substituent Advantage Over Standard Thiourea and 4-Methoxy Analog
In a urease inhibition assay, the 4′-bromo-substituted thiourea (compound 3c) demonstrated an IC₅₀ of 10.65 ± 0.45 μM, which is 1.75-fold more potent than the standard inhibitor thiourea (IC₅₀ = 18.61 ± 0.11 μM) and 3.3-fold more potent than the 4′-methoxy analog 3e (IC₅₀ = 35.17 ± 0.56 μM) [1]. The 4′-Br compound displayed competitive inhibition with a Kᵢ of 1.52 μM, compared to thiourea's Kᵢ of 18.18 μM, indicating a ~12-fold higher binding affinity [1]. While the target compound 1-(4-bromo-3-methoxyphenyl)thiourea was not directly tested in this study, the data establish the 4-Br substituent as a critical potency driver in the phenylthiourea class, and the additional 3-OCH₃ group is expected to modulate electronic effects and target interactions.
| Evidence Dimension | Urease inhibitory activity (IC₅₀ and Kᵢ) |
|---|---|
| Target Compound Data | Not directly tested in this study; closest analog 3c (4′-Br-phenylthiourea) IC₅₀ = 10.65 ± 0.45 μM, Kᵢ = 1.52 μM |
| Comparator Or Baseline | Standard thiourea IC₅₀ = 18.61 ± 0.11 μM, Kᵢ = 18.18 μM; 4′-OCH₃ analog 3e IC₅₀ = 35.17 ± 0.56 μM |
| Quantified Difference | 4′-Br analog 1.75-fold more potent than thiourea; 3.3-fold more potent than 4′-OCH₃ analog; 12-fold lower Kᵢ vs. thiourea |
| Conditions | In vitro urease enzyme inhibition assay; 20 μM inhibitor concentration; Lineweaver-Burk and Dixon plot analysis |
Why This Matters
The 4-Br substituent contributes a ~12-fold improvement in enzyme binding affinity over parent thiourea, making the brominated scaffold essential for applications requiring potent urease inhibition.
- [1] PMC. IC₅₀ and Kinetics Parameters of Synthesized Thiourea Derivatives. Table 1: Compounds 3c (4′-Br), 3e (4′-OCH₃), and Thiourea Standard. PMC8981555. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC8981555/table/tab1/ View Source
